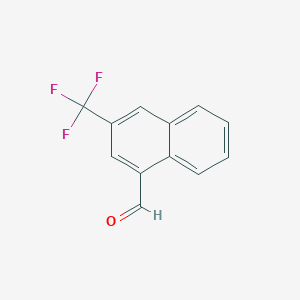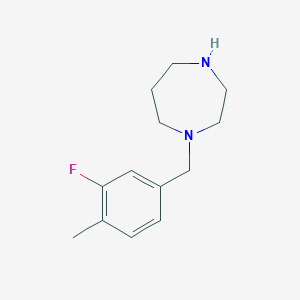
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the metalation of 2-(trifluoromethyl)naphthalene using organometallic reagents such as tert-butyllithium in the presence of potassium tert-butoxide . This is followed by the reaction with carbon dioxide to form the corresponding carboxylic acid, which is then converted to the aldehyde.
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the naphthalene ring, making it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group can also participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are crucial in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)naphthalene-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of an aldehyde group.
1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde: Similar naphthalene structure but with a chloro group and a different substitution pattern.
Uniqueness
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications, particularly in the development of molecules with specific electronic and steric characteristics.
特性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
3-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
InChIキー |
DSLYKVOUMWQMKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)



![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
